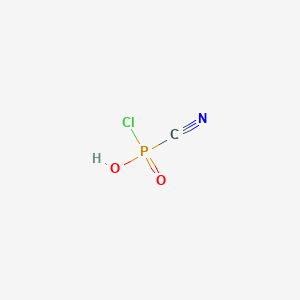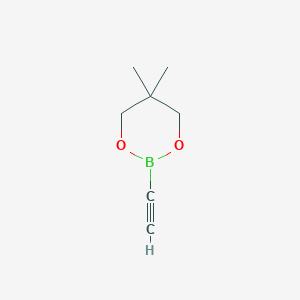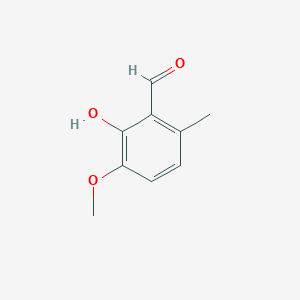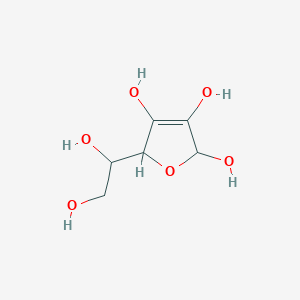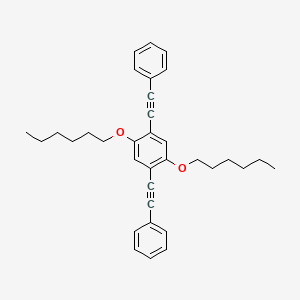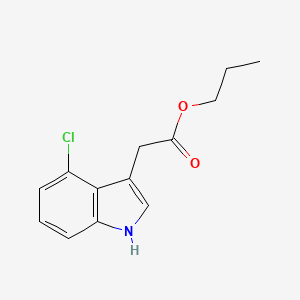
Propyl (4-chloro-1H-indol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl (4-chloro-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a propyl group attached to the indole ring, which is further substituted with a chloro group at the 4-position and an acetate group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl (4-chloro-1H-indol-3-yl)acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Chlorination: The indole core is then chlorinated at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.
Acetylation: The 3-position of the indole ring is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Propylation: Finally, the propyl group is introduced at the nitrogen atom of the indole ring using propyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl (4-chloro-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrogenated indole derivative.
Substitution: Formation of substituted indole derivatives with amine or thiol groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Propyl (4-chloro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure but different functional groups.
4-Chloroindole: A simpler indole derivative with only a chloro group at the 4-position.
Propylindole: An indole derivative with a propyl group attached to the nitrogen atom.
Uniqueness
Propyl (4-chloro-1H-indol-3-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the acetate group provides additional sites for chemical modification. This unique structure makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
196881-06-8 |
|---|---|
Formule moléculaire |
C13H14ClNO2 |
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
propyl 2-(4-chloro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H14ClNO2/c1-2-6-17-12(16)7-9-8-15-11-5-3-4-10(14)13(9)11/h3-5,8,15H,2,6-7H2,1H3 |
Clé InChI |
WLYNJPBOVOJHBD-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)CC1=CNC2=C1C(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



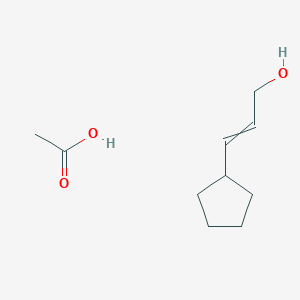
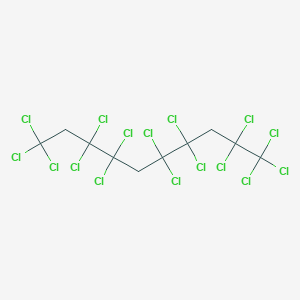


![6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide](/img/structure/B12564178.png)


